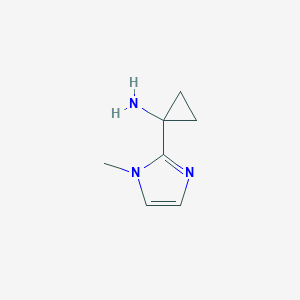
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is a chemical compound that features a cyclopropane ring attached to an imidazole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-1H-imidazole with cyclopropylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride
- N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
Uniqueness
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropane moiety linked to a 1-methyl-1H-imidazole ring. Its molecular formula is C8H13N3 with a molecular weight of approximately 151.21 g/mol. The unique structural features of this compound suggest various possible interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of cyclopropanamine derivatives. One study reported that N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride exhibited promising antibacterial properties, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This suggests that modifications in the imidazole structure can significantly influence the biological activity of cyclopropanamine derivatives.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the methyl substitution on the imidazole ring plays a crucial role in enhancing biological activity. Variations in substituents on the imidazole ring can lead to different receptor interactions and potency levels. For instance, compounds with different methyl substitution patterns showed varied antibacterial efficacy, emphasizing the importance of structural modifications in optimizing biological activity .
Study 1: Antibacterial Efficacy
In a comparative study, various derivatives of cyclopropanamine were synthesized and tested against common bacterial strains. The results indicated that certain derivatives had significantly lower MIC values than others, demonstrating enhanced potency due to specific structural features. The study concluded that strategic modification of both the cyclopropane and imidazole components could yield compounds with superior antibacterial properties.
| Compound Name | MIC (µg/mL) | Structural Features |
|---|---|---|
| N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine | 4 | Methyl group on imidazole |
| N-(2-Methylimidazolyl)cyclopropanamine | 8 | Different methyl position |
| 2-(Cyclopropylamino)imidazoles | 16 | Cyclopropyl amine linkage |
This table illustrates the correlation between structural features and antibacterial efficacy.
Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of cyclopropanamine derivatives in human liver microsomes. It was found that compounds with polar functionalities exhibited improved metabolic stability without compromising their biological activity. This balance is critical for developing effective therapeutic agents .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-5-4-9-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
LJOYFNKFHLUAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















